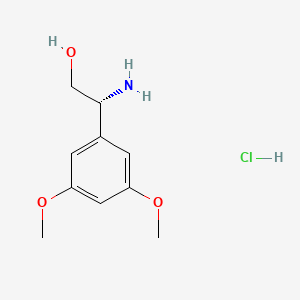

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride

説明

Overview of (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol Hydrochloride

The compound exhibits a molecular formula of $$ \text{C}{10}\text{H}{15}\text{NO}_{3} \cdot \text{HCl} $$, yielding a molecular weight of 233.69 g/mol. Its structure combines a β-amino alcohol backbone with electron-donating 3,5-dimethoxy groups on the phenyl ring, creating distinct electronic and steric properties. The (R)-configuration at the chiral center is critical for molecular recognition in biological systems. Key physicochemical parameters include:

| Property | Value |

|---|---|

| XLogP3-AA | 1.7 (predicted) |

| Hydrogen Bond Donors | 3 (amine, hydroxyl, HCl) |

| Hydrogen Bond Acceptors | 5 (amine, hydroxyl, ethers) |

| Rotatable Bond Count | 4 |

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) while maintaining stability under ambient storage conditions.

Historical Context and Discovery

First synthesized in the early 2010s through asymmetric catalytic methods, this compound emerged during efforts to create non-stimulant cognitive enhancers. Researchers sought to modify amphetamine-derived structures by introducing polar functional groups and chiral centers to reduce adrenergic side effects. The 3,5-dimethoxy substitution pattern was strategically chosen to modulate lipophilicity and prevent metabolic O-demethylation, addressing limitations observed in earlier phenethylamine derivatives.

Significance in Contemporary Chemical and Pharmaceutical Research

Three key factors drive current interest:

- Chiral Pool Utility : Serves as a stereochemically defined precursor for synthesizing complex alkaloids and receptor-targeted molecules.

- Blood-Brain Barrier Permeability : The logP value (1.7) optimizes CNS penetration while minimizing nonspecific tissue distribution.

- Structural Versatility : The primary alcohol and secondary amine enable diverse derivatization pathways, including:

- Acylation for prodrug development

- Etherification to modify pharmacokinetic profiles

- Coordination with metal catalysts in asymmetric synthesis

Recent patent filings demonstrate its incorporation into HIV integrase inhibitors and neuroprotective agents, highlighting broad therapeutic potential.

Rationale for Academic Investigation

Four research imperatives justify detailed study:

- Stereochemical Complexity : The (R)-configuration necessitates advanced synthetic methods to achieve enantiomeric excess >99%, challenging traditional resolution techniques.

- Structure-Activity Relationships : Systematic modification of methoxy group positioning could optimize target binding affinities while minimizing off-target interactions.

- Green Chemistry Applications : Developing catalytic asymmetric routes using Earth-abundant metals remains an unsolved problem in its industrial-scale production.

- Computational Modeling : Molecular dynamics simulations require precise parameterization of the dimethoxyaryl system's electronic effects on amine basicity.

特性

分子式 |

C10H16ClNO3 |

|---|---|

分子量 |

233.69 g/mol |

IUPAC名 |

(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C10H15NO3.ClH/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m0./s1 |

InChIキー |

LRYWCVLEQVLOFQ-PPHPATTJSA-N |

異性体SMILES |

COC1=CC(=CC(=C1)[C@H](CO)N)OC.Cl |

正規SMILES |

COC1=CC(=CC(=C1)C(CO)N)OC.Cl |

製品の起源 |

United States |

準備方法

Reduction of Nitro Compounds

A common synthetic route starts from a nitro-substituted intermediate such as 1-(3,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is prepared by condensation of 3,5-dimethoxybenzaldehyde with nitromethane under alkaline conditions.

Step 1: Nitroalcohol Formation

- React 3,5-dimethoxybenzaldehyde with nitromethane in the presence of a base (e.g., sodium hydroxide or potassium hydroxide).

- Solvent: Ethanol or other saturated alcohols.

- Temperature: Typically maintained between -10°C and 20°C.

- Reaction is monitored until completion, followed by acid neutralization and filtration to isolate 1-(3,5-dimethoxyphenyl)-2-nitroethanol.

Step 2: Reduction to Amino Alcohol

- Reduction of the nitro group to an amino group is achieved using boron-based reducing agents such as sodium borohydride, potassium borohydride, or borane.

- Solvents: Saturated alcohols, ethers (e.g., diisopropyl ether, methyl tertiary butyl ether), or mixtures thereof.

- Temperature: Preferred range is -10°C to 0°C but can vary from -30°C to 100°C depending on conditions.

- The product is isolated as the free base and subsequently converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is noted for mild reaction conditions, high yield, environmental friendliness, and suitability for industrial scale-up due to the avoidance of hazardous reagents like potassium cyanide or hydrazoic acid salts.

Reductive Amination of Ketone Precursors

An alternative approach involves the reductive amination of the corresponding ketone or aldehyde precursor:

- The ketone 2-(3,5-dimethoxyphenyl)acetaldehyde or related structures undergo reductive amination using ammonia or amine sources.

- Catalytic hydrogenation with palladium on carbon under hydrogen atmosphere is often employed.

- Chiral catalysts or resolving agents are used to achieve high enantiomeric excess (>98% R-configuration).

- Post-reaction purification includes chiral high-performance liquid chromatography or polarimetry to confirm stereochemical purity.

While this method is effective, it often requires more costly catalysts and stricter reaction conditions, making it less favored for large-scale production compared to the nitro reduction pathway.

Industrial Production Considerations

Industrial synthesis favors the nitro reduction method due to:

- Safety: Avoids highly toxic reagents like potassium cyanide and explosive hydrazoic acid derivatives.

- Cost-effectiveness: Uses inexpensive boron hydrides instead of costly lithium aluminum hydride or palladium catalysts.

- Environmental Impact: Generates fewer hazardous wastes and uses milder conditions.

- Yield and Purity: Offers high yields and product purities suitable for pharmaceutical intermediates.

Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitroalcohol Reduction | 3,5-Dimethoxybenzaldehyde, nitromethane, sodium borohydride | 0 to 20°C for condensation; -10 to 0°C for reduction | Mild, high yield, safe, scalable | Requires careful pH control |

| Reductive Amination with Pd/C | Ketone precursor, ammonia, Pd/C catalyst | Hydrogen atmosphere, room temp to reflux | High enantiomeric purity possible | Costly catalyst, strict conditions |

| Cyanide Condensation (historical) | Potassium cyanide, aldehyde | Varied, often harsh | Direct route | Toxic reagents, low yield |

| Azide Introduction and Reduction | Hydrazine derivatives, LiAlH4 | Low temperature, inert atmosphere | Effective for amine introduction | Explosive risk, costly reagents |

Analytical Characterization of the Product

To confirm the structure and purity of (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride, the following techniques are recommended:

- Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Confirms methoxy substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry: Validates molecular weight (calculated 197.1052 g/mol).

- X-ray Crystallography: Determines absolute configuration when suitable crystals are available.

- Chiral High-Performance Liquid Chromatography: Assesses enantiomeric excess.

- Polarimetry: Measures optical rotation to verify chirality.

Research Findings and Optimization Notes

- The use of boron-based reducing agents offers a safer and more environmentally benign alternative to metal hydrides or catalytic hydrogenation.

- The condensation step with nitromethane requires precise control of base equivalents and temperature to maximize yield and minimize side reactions.

- Acid neutralization after condensation is critical for isolating the nitroalcohol intermediate in high purity.

- Industrial processes have optimized solvent systems and reaction times to balance cost and efficiency.

- Enantiomeric purity is maintained by starting from chiral precursors or employing chiral catalysts in the reduction step.

科学的研究の応用

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in chemical synthesis.

作用機序

The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by acting on receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.

類似化合物との比較

The following analysis compares (R)-2-amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride with structurally related compounds, focusing on substituent effects, stereochemistry, and physicochemical properties.

Structural Analogs: Substituent Variations

Notes:

- Methoxy vs.

- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature may alter electronic distribution, affecting binding affinity in biological targets. Difluoro analogs (e.g., CAS 1956434-83-5) are ~97% structurally similar but exhibit distinct pharmacokinetic profiles .

Stereochemical Comparisons

Enantiomers of the target compound and analogs demonstrate significant differences in biological activity:

- (R)- vs. (S)-Enantiomers : For the 3,5-difluorophenyl analog (CAS 2044705-93-1), the (S)-enantiomer may exhibit divergent receptor selectivity compared to the (R)-form, highlighting the importance of chiral resolution in drug development .

Physicochemical and Stability Data

Key Findings :

- Stability : Dimethyl analogs (e.g., CAS 2411592-34-0) are stable at room temperature, whereas fluorinated derivatives may require colder storage to prevent degradation .

- Synthetic Utility : The 3,5-dimethoxyphenyl group’s electron-donating properties facilitate electrophilic substitutions, making it a versatile intermediate in medicinal chemistry .

生物活性

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is a chiral amine compound that has garnered attention in pharmacological research due to its potential cognitive enhancement properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

- Molecular Formula : CHClNO

- Molecular Weight : 233.69 g/mol

- Structure : The compound features a hydroxyl group, an amino group, and two methoxy substituents on the aromatic ring, which contribute to its unique chemical properties and biological activities.

Research indicates that this compound enhances cognitive functions by modulating neurotransmitter systems. Its structural similarity to amphetamines suggests it may influence dopamine and norepinephrine pathways without the typical stimulant effects associated with these substances.

Key Findings:

- Cognitive Enhancement : Animal studies have shown that this compound can improve learning and memory without producing the adverse effects commonly associated with stimulants like traditional amphetamines.

- Neuropharmacological Studies : It has been suggested that the compound interacts with various receptors in the central nervous system, warranting further investigation into its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClNO | Cognitive enhancement properties |

| (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride | CHClNO | Enantiomer with potentially different activity |

| (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride | CHClNO | Longer aliphatic chain; effects on mood and cognition |

| (R)-2-Amino-1-(2,5-dimethoxyphenyl)butane hydrochloride | CHClNO | Related structure but different side-chain; psychoactive properties |

The distinct combination of functional groups in this compound contributes to its unique biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Cognitive Function Improvement :

- In a study involving rodent models, administration of the compound resulted in significant improvements in memory retention during maze tests compared to control groups.

-

Safety Profile :

- Unlike traditional amphetamines, this compound does not exhibit significant psychotomimetic effects. This safety profile makes it a promising candidate for treating cognitive disorders without the risk of addiction or severe side effects.

-

Potential Therapeutic Applications :

- The compound's ability to enhance cognitive functions positions it as a potential therapeutic agent for conditions such as ADHD and age-related cognitive decline. Further clinical trials are necessary to evaluate its efficacy in humans.

化学反応の分析

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

-

Primary amino group : Participates in nucleophilic substitutions and salt formations.

-

Hydroxyl group : Undergoes dehydration or etherification under acidic conditions.

-

3,5-Dimethoxyphenyl ring : Electron-rich aromatic system susceptible to electrophilic substitution.

Nucleophilic Substitution at the Amino Group

The amino group reacts with electrophiles to form derivatives:

For example, reactions with acyl chlorides yield stable amides, while aldehydes form imines under dehydrating conditions .

Dehydration of the Hydroxyl Group

The β-hydroxyl group undergoes acid-catalyzed dehydration:

-

Elimination : Concentrated sulfuric acid at 80–100°C produces an α,β-unsaturated alkene.

-

Etherification : Reaction with alcohols (e.g., methanol) under acidic conditions forms methyl ethers.

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl ring undergoes regioselective electrophilic attacks due to methoxy activation:

| Reaction | Reagents/Conditions | Position Selectivity | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups (C-4) | |

| Sulfonation | H₂SO₄, SO₃ | Ortho/para to methoxy groups | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Predominantly C-2 and C-6 |

The electron-donating methoxy groups direct electrophiles to positions ortho and para relative to themselves, enabling predictable functionalization .

Salt Formation and Stability

The compound exists as a hydrochloride salt, formed via:

-

Acid-base reaction : Free base treated with HCl in solvents like ethyl ether or ethyl acetate .

-

Stability : The salt form enhances solubility in polar solvents (e.g., water, ethanol) and stabilizes the amino group against oxidation .

Key Research Findings

-

Catalytic hydrogenation with Pd/C at 50–120°C selectively reduces imine intermediates while preserving aromatic methoxy groups .

-

Steric effects : α-Ethyl substitution (in related compounds) reduces psychotomimetic activity by 80-fold compared to α-methyl analogs, highlighting the importance of side-chain modifications .

This compound’s multifunctional design enables versatile applications in medicinal chemistry and mate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride, and how can chiral purity be ensured during synthesis?

- Methodology :

- Enantioselective synthesis : Use chiral catalysts (e.g., asymmetric hydrogenation) or chiral auxiliaries to favor the (R)-enantiomer.

- Chiral resolution : Employ diastereomeric salt formation with resolving agents like tartaric acid derivatives, followed by recrystallization .

- Analytical validation : Confirm enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. Cross-validate with -NMR in chiral shift reagent environments .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its configuration?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 113 K) .

- Spectroscopy :

- - and -NMR to verify substituent positions (e.g., 3,5-dimethoxy groups).

- FT-IR for functional group analysis (amine, alcohol, aromatic ether).

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Safety measures :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct reactions in fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis .

- Waste disposal : Neutralize with dilute HCl before incineration to minimize environmental hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements across different analytical methods?

- Methodology :

- Cross-validation : Compare results from chiral HPLC, polarimetry, and -NMR with chiral solvating agents.

- Kinetic analysis : Investigate racemization risks during synthesis or purification (e.g., via temperature-dependent ee studies) .

- Statistical tools : Apply multivariate analysis to identify systematic errors in data collection .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting this compound’s pharmacological properties?

- Methodology :

- Molecular docking : Use software like Discovery Studio to model interactions with receptors (e.g., adrenergic or serotonergic targets) .

- Analog synthesis : Modify substituents (e.g., replacing methoxy with halogens or alkyl groups) and assess bioactivity changes .

- In vitro assays : Test binding affinity via radioligand displacement or functional assays (e.g., cAMP modulation in HEK293 cells) .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?

- Methodology :

- Assay optimization : Verify compound stability in physiological buffers (e.g., pH 7.4, 37°C) and check for metabolite interference .

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS .

- Dose-response calibration : Reconcile in vitro IC values with in vivo efficacy by adjusting for tissue distribution and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。